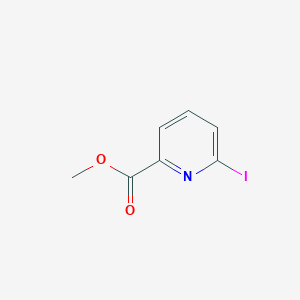

![molecular formula C8H16N2 B1321634 1-Azabicyclo[3.2.2]nonan-3-amine CAS No. 220766-23-4](/img/structure/B1321634.png)

1-Azabicyclo[3.2.2]nonan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Azabicyclo[3.2.2]nonan-3-amine is a structural motif found in various heterocyclic compounds that exhibit a range of biological activities. The azabicyclo nonane framework is a key feature in many pharmacologically active molecules and is of significant interest in medicinal chemistry due to its conformational rigidity and the ability to mimic peptide bonds in peptidomimetics .

Synthesis Analysis

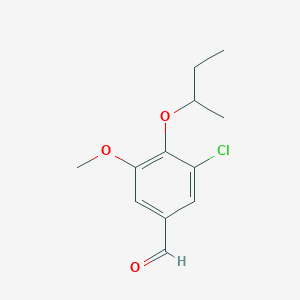

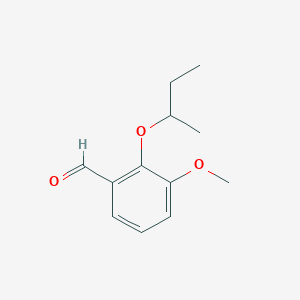

The synthesis of azabicyclo nonane derivatives has been explored through various methods. A novel protocol for the preparation of functionalized 9-azabicyclo[3.3.1]nonane derivatives has been developed using a cascade reaction of 3-formylchromones, enaminones, and heterocyclic ketene aminals, which is suitable for combinatorial and parallel syntheses of natural-like products in a one-pot reaction . Additionally, enantiopure 1-azabicyclo[3.2.2]nonanes have been synthesized via stereoselective capture of chiral carbocations derived from quincorine and quincoridine, demonstrating the potential for creating stereochemically complex structures .

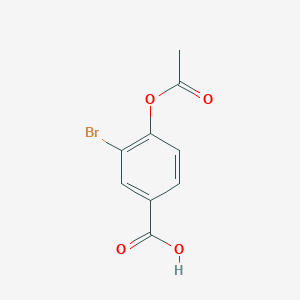

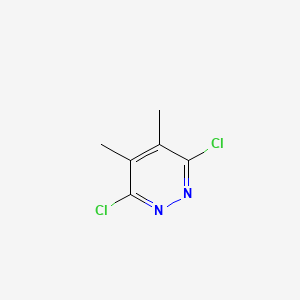

Molecular Structure Analysis

The molecular structure of azabicyclo nonane derivatives has been characterized using various spectroscopic techniques. X-ray diffraction analysis has been employed to determine the crystal structure of certain derivatives, revealing the equatorial position of substituents and the conformation of the heterocycle . NMR studies have provided detailed insights into the conformational preferences of these molecules, showing that they typically adopt a twin-chair conformation with equatorial orientation of the substituents .

Chemical Reactions Analysis

Azabicyclo nonane derivatives participate in a variety of chemical reactions. The synthesis of 3-azabicyclo[3.1.0]hex-1-ylamines, for example, involves intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles . The reactivity of these compounds is influenced by the presence of functional groups and the rigidity of the bicyclic framework, which can lead to stereoselective outcomes in reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo nonane derivatives are closely related to their molecular structure. The presence of an azabicyclo nonane core imparts a degree of rigidity to the molecule, which can affect its pharmacokinetic properties and interaction with biological targets . Spectroscopic data, such as IR and NMR, have been used to study the conformational behavior and the presence of intramolecular hydrogen bonding, which can influence the compound's chemical reactivity and physical properties .

Applications De Recherche Scientifique

Antiprotozoal Activities 1-Azabicyclo[3.2.2]nonan-3-amine derivatives have shown significant antiprotozoal activities. A study demonstrated that specific derivatives possessed high antiplasmodial in vitro activity against strains of Plasmodium falciparum, and antitrypanosomal activity against Trypanosoma brucei rhodesiense, with some derivatives displaying potent activity in vivo against Plasmodium berghei (Hoffelner et al., 2019).

Synthesis of Enantiopure Derivatives The synthesis of enantiopure 1-azabicyclo[3.2.2]nonanes, derived from quincorine and quincoridine, has been described. These compounds are notable for their stereoselective formation and potential in developing new pharmaceutical compounds (Roeper et al., 2000).

Receptor Activity for Cognitive Deficits A study exploring compounds to treat cognitive deficits in schizophrenia found that azabicyclic amines, such as 1-azabicyclo[3.2.2]nonan-3-amine, showed significant α7 nicotinic acetylcholine receptor activity. This highlights its potential in addressing neurological disorders (Walker et al., 2008).

Synthesis of Heterocyclic Derivatives The synthesis of various derivatives of 1-azabicyclo[3.2.2]nonan-3-amine has been a focus in chemical research, due to their potential pharmacological activities, including hypotensive and antiarrhythmic activities (Mariani et al., 1982).

Nitric Oxide Synthase Inhibition One derivative, 2-thia-4-azabicyclo[3.3.1]non-3-en-3-amine, has been synthesized as a lipophilic analogue of NO-synthase inhibitors. It showed potent inhibitory activity in vitro, indicating potential therapeutic applications (Zefirova et al., 2013).

Propriétés

IUPAC Name |

1-azabicyclo[3.2.2]nonan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-8-5-7-1-3-10(6-8)4-2-7/h7-8H,1-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALFYMMGEYDHHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC(C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616120 |

Source

|

| Record name | 1-Azabicyclo[3.2.2]nonan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo[3.2.2]nonan-3-amine | |

CAS RN |

220766-23-4 |

Source

|

| Record name | 1-Azabicyclo[3.2.2]nonan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)

![Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B1321582.png)